molecular formula C18H18N2O3 B5291818 1,3-benzodioxol-5-yl(1-propyl-1H-benzimidazol-2-yl)methanol

1,3-benzodioxol-5-yl(1-propyl-1H-benzimidazol-2-yl)methanol

Cat. No. B5291818
M. Wt: 310.3 g/mol
InChI Key: LRVMMIDHRNSUQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-benzodioxol-5-yl(1-propyl-1H-benzimidazol-2-yl)methanol is a chemical compound that is commonly used in scientific research. This compound is known for its unique properties and has gained popularity in recent years due to its potential applications in various fields of science.

Mechanism of Action

The mechanism of action of 1,3-benzodioxol-5-yl(1-propyl-1H-benzimidazol-2-yl)methanol is based on its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions. This interaction leads to changes in the conformation and function of the target molecule, which can be detected and analyzed using various techniques.
Biochemical and Physiological Effects:
1,3-benzodioxol-5-yl(1-propyl-1H-benzimidazol-2-yl)methanol has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

The advantages of using 1,3-benzodioxol-5-yl(1-propyl-1H-benzimidazol-2-yl)methanol in lab experiments include its high sensitivity and specificity, which allows for accurate detection and analysis of target molecules. However, one limitation of using this compound is its potential toxicity, which may affect the results of experiments and limit its use in certain applications.

Future Directions

There are several future directions for research involving 1,3-benzodioxol-5-yl(1-propyl-1H-benzimidazol-2-yl)methanol. One potential direction is the development of new fluorescent probes based on this compound for the detection and analysis of different biological molecules. Another direction is the investigation of its potential therapeutic applications, such as its antioxidant and anti-inflammatory properties. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential toxicity.

Synthesis Methods

The synthesis method for 1,3-benzodioxol-5-yl(1-propyl-1H-benzimidazol-2-yl)methanol involves the condensation reaction between 1-(2-hydroxyethyl)-2-propylbenzimidazole and 1,3-benzodioxole-5-carboxaldehyde. The reaction is carried out in the presence of a catalyst and under specific conditions to obtain the desired product.

Scientific Research Applications

1,3-benzodioxol-5-yl(1-propyl-1H-benzimidazol-2-yl)methanol has a wide range of applications in scientific research. It is commonly used as a fluorescent probe to detect and analyze various biological molecules, such as proteins, nucleic acids, and lipids. This compound has also been used in drug discovery research to identify potential drug targets and to develop new drugs.

properties

IUPAC Name

1,3-benzodioxol-5-yl-(1-propylbenzimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-2-9-20-14-6-4-3-5-13(14)19-18(20)17(21)12-7-8-15-16(10-12)23-11-22-15/h3-8,10,17,21H,2,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRVMMIDHRNSUQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C(C3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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